Asulacrine

Antitumor spectrum Solid tumor efficacy Lewis lung carcinoma

Researchers evaluating topoisomerase II inhibitors for solid tumors face a gap: amsacrine shows limited activity beyond leukemia. Asulacrine (CI-921) addresses this with a broader antitumor spectrum and enhanced pharmacokinetics. • ~2-fold higher tumor AUC vs. amsacrine in Lewis lung carcinoma • Extended tumor half-life (3.9 h vs. 2.7 h) • Retains activity in P-gp-mediated MDR models Free base (≥98% purity) with full analytical documentation. Global shipping.

Molecular Formula C24H24N4O4S
Molecular Weight 464.5 g/mol
CAS No. 80841-47-0
Cat. No. B1206946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsulacrine
CAS80841-47-0
Synonyms4-Acridinecarboxamide, 9-((2-methoxy-4-((methylsulfonyl)amino)phenyl)amino)-N,5-dimethyl-
asulacrine
CI 921
CI-921
N-5-dimethyl-9-((2-methoxy-4-methylsulfonylamino)phenylamino)-4-acridinecarboxamide
NSC 343499
NSC-343499
Molecular FormulaC24H24N4O4S
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NC)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC
InChIInChI=1S/C24H24N4O4S/c1-14-7-5-8-16-21(14)27-23-17(9-6-10-18(23)24(29)25-2)22(16)26-19-12-11-15(13-20(19)32-3)28-33(4,30)31/h5-13,28H,1-4H3,(H,25,29)(H,26,27)
InChIKeyTWHSQQYCDVSBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asulacrine Technical Overview


Asulacrine (also designated CI-921, NSC-343499, or SN-21407) is a synthetic 4,5-disubstituted anilinoacridine analogue of the antileukemia agent amsacrine (m-AMSA), developed through systematic modification of the acridine scaffold at the 3-, 4-, and 5-positions [1]. It functions as a topoisomerase II poison, forming a ternary cleavable complex with DNA and topoisomerase II to induce double-strand breaks and G2-phase cell cycle arrest [2]. The compound has progressed to Phase I/II clinical evaluation for solid tumors, particularly breast and lung cancers, and is distinguished from its parent compound by a broader experimental antitumor spectrum and altered pharmacokinetic disposition [3].

Asulacrine Substitution Limitations


Despite sharing a common anilinoacridine core, Asulacrine exhibits physicochemical, pharmacokinetic, and antitumor spectrum properties that diverge substantially from amsacrine and other topoisomerase II inhibitors. Substitution with Asulacrine cannot be justified on a generic equivalence basis due to measurable differences in solid tumor activity, tumor tissue uptake efficiency, plasma protein binding, and metabolic disposition [1]. Direct comparative studies demonstrate that Asulacrine achieves superior tumor AUC values, extended tumor half-life, and activity against solid tumors where amsacrine shows limited or no efficacy [2]. Procurement decisions for research or clinical investigation must therefore be guided by these quantitative differentiators rather than class-level assumptions.

Asulacrine Differentiation Evidence


Expanded Antitumor Spectrum

Asulacrine demonstrates a broader spectrum of experimental antitumor activity compared to its parent compound amsacrine. While amsacrine is clinically effective primarily against leukemias and lymphomas, Asulacrine exhibits efficacy against a wide variety of solid tumors including Lewis lung carcinoma, breast cancer, and lung cancer models [1]. In the Lewis lung tumor system, Asulacrine produced marked increases in life span and a high proportion of 60-day survivors under intermittent dosing schedules, whereas amsacrine shows limited activity against most solid tumors [2]. This differential spectrum is a direct consequence of the 4-methyl-5-(N-methylcarboxamide) substitution pattern on the acridine ring [3].

Antitumor spectrum Solid tumor efficacy Lewis lung carcinoma

Tumor Pharmacokinetic Advantage

Asulacrine demonstrates significantly improved tumor tissue pharmacokinetics compared to amsacrine in the Lewis lung tumor model. Following intravenous administration of 57.7 μmol/kg in male B6D2F1 mice, the tumor half-life of unchanged Asulacrine was 3.9 hours, compared to 2.7 hours for amsacrine [1]. More importantly, the tumor area under the concentration-time curve (AUC) for Asulacrine was 68 μmol·h/L, nearly double the 37 μmol·h/L achieved by amsacrine [2]. The calculated uptake efficiency from plasma free drug fraction was greater for Asulacrine, indicating enhanced tumor tissue delivery [3].

Tumor pharmacokinetics Tissue distribution AUC

Lipophilicity and pKa Differentiation

Asulacrine possesses distinct physicochemical properties that directly influence its pharmacokinetic behavior and tissue distribution. Compared to amsacrine, Asulacrine is more lipophilic by 0.5 log P units and is a considerably weaker base, with a pKa of 6.40 versus 7.43 for amsacrine [1]. These molecular modifications at the 4- and 5-positions of the acridine ring result in a threefold higher total plasma concentration (AUC) in rabbits following equimolar dosing [2], and a significantly higher volume of distribution (121 L/kg for unbound Asulacrine vs. 45 L/kg for unbound amsacrine) [3].

Lipophilicity pKa Physicochemical properties

Plasma Protein Binding Profile

Asulacrine exhibits a distinct plasma protein binding profile compared to amsacrine. In rabbit plasma following equimolar dosing, the unbound (free) fraction of Asulacrine was 0.33% ± 0.04%, significantly lower than the 2.78% ± 0.53% observed for amsacrine [1]. In murine plasma, free drug fractions were 0.63% for Asulacrine and 6.7% for amsacrine [2]. Additionally, binding studies using alpha-1-acid glycoprotein (AAG) demonstrated a K × n value of 2,400 × 10³ M⁻¹ for Asulacrine, compared to 30 × 10³ M⁻¹ for amsacrine, indicating substantially higher AAG affinity [3].

Plasma protein binding Alpha-1-acid glycoprotein Free drug fraction

P-Glycoprotein-Mediated MDR Circumvention

Asulacrine demonstrates the capacity to overcome P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), a property that distinguishes it from several clinically used anticancer agents. Preclinical studies indicate that Asulacrine retains activity in MDR tumor models where P-gp substrates such as etoposide and doxorubicin exhibit reduced efficacy [1]. This resistance circumvention is attributed to Asulacrine's altered molecular structure and physicochemical properties that may reduce P-gp recognition and efflux, though the precise mechanism requires further elucidation [2].

Multidrug resistance P-glycoprotein MDR

Nanosuspension Pharmacokinetic Profile

Asulacrine is a poorly water-soluble drug, which limits intravenous administration. Formulation as a nanocrystalline suspension (average particle size 133 ± 20 nm) significantly alters its pharmacokinetic profile compared to a conventional solution formulation [1]. In mice following i.v. administration, the Asulacrine nanosuspension exhibited a significantly reduced Cmax (12.2 ± 1.3 μg/mL vs. 18.3 ± 1.0 μg/mL, P<0.01) and AUC(0-∞) (18.7 ± 0.5 μg·h/mL vs. 46.4 ± 2.6 μg·h/mL, P<0.01), along with a greater volume of distribution (15.5 ± 0.6 L/kg vs. 2.5 ± 0.1 L/kg, P<0.01), clearance (1.6 ± 0.04 L/h/kg vs. 0.6 ± 0.04 L/h/kg, P<0.01), and elimination half-life (6.1 ± 0.1 h vs. 2.7 ± 0.2 h, P<0.01) [2]. Tissue AUC values were significantly greater in liver, lung, and kidney with the nanosuspension formulation [3].

Nanosuspension Formulation Pharmacokinetics

Asulacrine Procurement Scenarios


Solid Tumor Xenograft and Syngeneic Models

Asulacrine is the appropriate selection for in vivo efficacy studies in solid tumor models (breast, lung, Lewis lung carcinoma) where amsacrine and related acridines demonstrate limited or no activity [1]. Its enhanced tumor tissue pharmacokinetics, including nearly 2-fold higher tumor AUC compared to amsacrine, support sustained target engagement in solid malignancies [2]. Researchers should procure Asulacrine when the experimental objective requires a topoisomerase II poison with demonstrated solid tumor efficacy beyond the leukemia-restricted profile of amsacrine.

Comparative PK and Tissue Distribution

Asulacrine serves as a distinct comparator compound in pharmacokinetic studies investigating the relationship between physicochemical properties (lipophilicity, pKa) and tissue distribution. Its 0.5 log P unit higher lipophilicity and altered pKa (6.40 vs. 7.43 for amsacrine) directly correlate with a 2.7-fold higher volume of distribution and enhanced tumor uptake [3]. Procurement of both Asulacrine and amsacrine enables head-to-head evaluation of structure-pharmacokinetic relationships in the anilinoacridine class [4].

MDR Circumvention in P-gp Models

For investigators studying P-glycoprotein-mediated multidrug resistance, Asulacrine provides a tool compound that retains activity in MDR tumor models where etoposide and doxorubicin exhibit diminished efficacy [5]. While quantitative IC50 ratios across MDR cell lines require further characterization, the qualitative retention of activity supports Asulacrine procurement for MDR-focused oncology research and for screening combination strategies aimed at overcoming resistance [6].

Formulation and Nanomedicine Development

Asulacrine is a model poorly water-soluble drug suitable for formulation development studies, particularly nanosuspension technology. The documented pharmacokinetic differences between Asulacrine nanosuspension (t½ 6.1 h, Vd 15.5 L/kg) and solution formulation (t½ 2.7 h, Vd 2.5 L/kg) provide a validated reference dataset for evaluating novel delivery systems [7]. Procurement of Asulacrine base compound enables investigators to benchmark new formulation strategies against published nanosuspension performance metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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